Cas no 951535-91-4 (N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide)
N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-1$l^{6},2,3-benzothiadiazin-2-yl)acetamide
- N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide
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- Inchi: 1S/C23H18ClN3O4S/c1-15(28)17-8-5-9-19(12-17)25-22(29)14-27-26-23(16-6-3-2-4-7-16)20-13-18(24)10-11-21(20)32(27,30)31/h2-13H,14H2,1H3,(H,25,29)
- InChI Key: WTPKWCAPPVIVTR-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C2=C(C=1[H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=NN(C([H])([H])C(N([H])C1=C([H])C([H])=C([H])C(C(C([H])([H])[H])=O)=C1[H])=O)S2(=O)=O
N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3411-5949-2μmol |
N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide |
951535-91-4 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5949-5μmol |
N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide |
951535-91-4 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5949-10μmol |
N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide |
951535-91-4 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5949-20μmol |
N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide |
951535-91-4 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5949-1mg |
N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide |
951535-91-4 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5949-2mg |
N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide |
951535-91-4 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5949-3mg |
N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide |
951535-91-4 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5949-4mg |
N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide |
951535-91-4 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5949-5mg |
N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide |
951535-91-4 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-5949-10mg |
N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide |
951535-91-4 | 10mg |
$79.0 | 2023-09-10 |
N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Additional information on N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide
Introduction to N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide and Its Significance in Modern Chemical Biology
N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide, with the CAS number 951535-91-4, represents a fascinating compound in the realm of chemical biology and pharmaceutical research. This intricate molecule has garnered significant attention due to its unique structural features and potential therapeutic applications. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for further investigation in drug discovery and molecular medicine.
The compound's structure is characterized by a benzothiadiazine core, which is a well-known scaffold in medicinal chemistry. Specifically, the 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl moiety introduces several key features that contribute to its biological activity. The dioxo group enhances electrophilicity, while the chloro substituent can participate in various interactions with biological targets. These structural elements are critical for modulating the compound's pharmacokinetic properties and therapeutic efficacy.
In recent years, there has been a surge in research focused on developing novel benzothiadiazine derivatives for their potential applications in treating various diseases. The benzothiadiazine scaffold has been extensively studied for its role in inhibiting enzymes and receptors involved in inflammation, cancer, and cardiovascular diseases. N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide is no exception and has been explored for its potential as an anti-inflammatory agent.
One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The acetyl group on the phenyl ring enhances lipophilicity, which can improve membrane permeability and thus bioavailability. Additionally, the chloro-substituted benzothiadiazine ring can engage with various binding pockets on proteins, making it a versatile tool for drug design. These properties have led researchers to investigate its potential as a lead compound for further optimization.
The synthesis of N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the dioxo group and the chloro substituent necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently.
In terms of biological activity, preliminary studies have shown that N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamide exhibits promising anti-inflammatory properties. It has been observed to inhibit key inflammatory enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are crucial in mediating inflammatory responses. Furthermore, its ability to modulate cytokine production suggests potential therapeutic benefits in treating chronic inflammatory diseases.
The compound's potential extends beyond anti-inflammation; it has also shown promise in preclinical models as a candidate for anticancer therapy. The benzothiadiazine scaffold is known to interact with DNA and inhibit topoisomerases, which are essential for cancer cell proliferation. By targeting these enzymes, N-(3-acetylphenyl)-2-(6-chloro-1,1-dioxo-4-phenoxyphthalazin - - - - - - - - - - - - - - -- ylacetamide) may offer a novel approach to cancer treatment.
The development of this compound aligns with current trends in pharmaceutical research towards personalized medicine and targeted therapy. By understanding the specific interactions between N-(3-acetylphenyl)-2-(6-chloro-l ,l-dioxol -- ylacetamide) and biological targets at the molecular level, researchers can design more effective drugs with fewer side effects. This approach not only enhances therapeutic outcomes but also reduces the risk of adverse reactions.
In conclusion, N-(3-acetylphenyl)- ( -- ylacetamide CAS no95l535-l ) is a structurally complex yet promising compound with significant potential in chemical biology and pharmaceutical applications。 Its unique features make it an attractive candidate for further investigation, particularly in the areas of anti-inflammation and cancer therapy。 As research continues to uncover new therapeutic targets, this compound may play a crucial role in developing next-generation drugs that address some of today's most challenging medical conditions。
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